Bromo-dragonfly, (+/-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

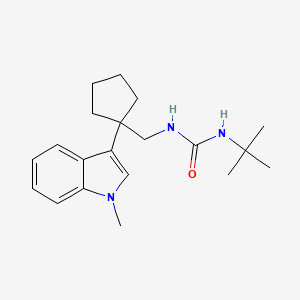

2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound related to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring . Bromo-dragonfly is known for its potent hallucinogenic effects, which are similar to those of lysergic acid diethylamide but can last significantly longer.

Vorbereitungsmethoden

The synthesis of racemic bromo-dragonfly starts from hydroquinone, which is dialkylated with 1-bromo-2-chloroethane, brominated, and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. After formylation of the ring system, the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is then reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give bromo-dragonfly as a racemic mixture of the R and S enantiomers .

Analyse Chemischer Reaktionen

Bromo-dragonfly undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver. This resistance to metabolism contributes to its long-lasting effects. Bromo-dragonfly is also a potent inhibitor of monoamine oxidase A, which can lead to clinically relevant increases in serotonin levels in vivo. Common reagents used in these reactions include lithium aluminium hydride for reduction and elemental bromine for bromination . Major products formed from these reactions include the amine intermediate and the final racemic mixture of bromo-dragonfly .

Wissenschaftliche Forschungsanwendungen

Bromo-dragonfly has been used in scientific research to investigate the structure and activity of serotonin receptors in the brain . It has high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it a valuable tool for studying the pharmacology of these receptors . Additionally, bromo-dragonfly has been used in toxicological studies to understand its effects on the central nervous system and its potential for causing acute intoxication and fatalities . Its potent hallucinogenic effects have also made it a subject of interest in the study of psychoactive substances .

Vergleich Mit ähnlichen Verbindungen

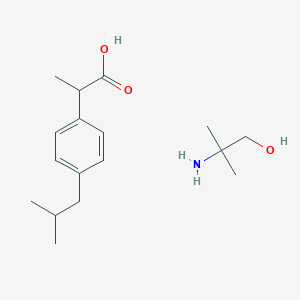

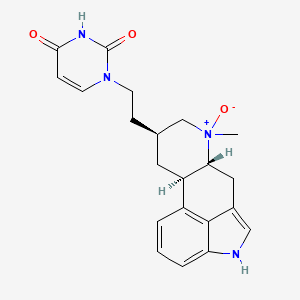

Bromo-dragonfly is often compared to other hallucinogenic compounds such as lysergic acid diethylamide, psilocybin, and 2C-B . While all these compounds interact with the serotonin system, bromo-dragonfly is unique in its structural resemblance to a dragonfly and its significantly longer duration of action . Similar compounds include lysergic acid diethylamide, psilocybin, dimethyltryptamine, 5-methoxy-dimethyltryptamine, mescaline, and 2C-B . Bromo-dragonfly’s high affinity for the 5-HT2A receptor and its potent inhibition of monoamine oxidase A set it apart from these other compounds .

Eigenschaften

| 219986-94-4 | |

Molekularformel |

C13H12BrNO2 |

Molekulargewicht |

294.14 g/mol |

IUPAC-Name |

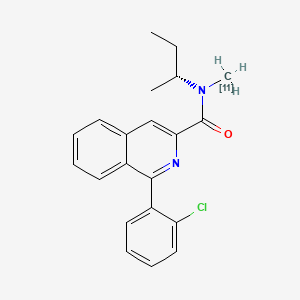

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3 |

InChI-Schlüssel |

GIKPTWKWYXCBEC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.